molecular formula C22H16FN3O4 B10938077 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-fluorophenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-fluorophenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10938077
M. Wt: 405.4 g/mol
InChI Key: TXOFLVDPPNHHPZ-UHFFFAOYSA-N
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Description

N~4~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-(4-FLUOROPHENYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including a benzodioxin ring, a fluorophenyl group, and an isoxazolo[5,4-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-(4-FLUOROPHENYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. The key steps may include:

  • Formation of the isoxazolo[5,4-b]pyridine core through cyclization reactions.
  • Introduction of the fluorophenyl group via electrophilic aromatic substitution.
  • Construction of the benzodioxin ring through intramolecular cyclization.
  • Final coupling reactions to attach the carboxamide group.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

  • Use of catalysts to enhance reaction rates.
  • Implementation of continuous flow reactors for large-scale synthesis.
  • Purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N~4~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-(4-FLUOROPHENYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to replace specific groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include:

  • Oxidizing agents such as potassium permanganate or hydrogen peroxide.
  • Reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution reagents such as halogens or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential use as a pharmaceutical agent due to its unique structural features.

    Industry: Applications in materials science for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N4-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-(4-FLUOROPHENYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of specific enzymes.

    Receptors: Binding to receptors to modulate their activity.

    Pathways: Interference with or enhancement of specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include those with related structural features, such as:

  • Isoxazolo[5,4-b]pyridine derivatives.
  • Benzodioxin-containing compounds.
  • Fluorophenyl-substituted molecules.

Uniqueness

The uniqueness of N4-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-(4-FLUOROPHENYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE lies in its combination of functional groups, which confer specific chemical and biological properties that are not found in other compounds.

For precise and detailed information, it is recommended to consult specialized scientific literature and databases.

Properties

Molecular Formula

C22H16FN3O4

Molecular Weight

405.4 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-fluorophenyl)-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C22H16FN3O4/c1-12-10-16(21(27)25-15-6-7-17-18(11-15)29-9-8-28-17)19-20(26-30-22(19)24-12)13-2-4-14(23)5-3-13/h2-7,10-11H,8-9H2,1H3,(H,25,27)

InChI Key

TXOFLVDPPNHHPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NOC2=N1)C3=CC=C(C=C3)F)C(=O)NC4=CC5=C(C=C4)OCCO5

Origin of Product

United States

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